molecular formula C26H24ClNO3 B11612488 1-benzyl-5-chloro-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

1-benzyl-5-chloro-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11612488
M. Wt: 433.9 g/mol
InChI Key: YDCRLAQQWBEVNA-UHFFFAOYSA-N
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Description

1-benzyl-5-chloro-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-chloro-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the benzyl, chloro, and hydroxy groups through various organic reactions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-chloro-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution of the chloro group with an amine results in the formation of an amine derivative.

Scientific Research Applications

1-benzyl-5-chloro-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one: Lacks the chloro group.

    5-chloro-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one: Lacks the benzyl group.

Uniqueness

The presence of the benzyl, chloro, and hydroxy groups in 1-benzyl-5-chloro-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C26H24ClNO3

Molecular Weight

433.9 g/mol

IUPAC Name

1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C26H24ClNO3/c1-17(2)19-8-10-20(11-9-19)24(29)15-26(31)22-14-21(27)12-13-23(22)28(25(26)30)16-18-6-4-3-5-7-18/h3-14,17,31H,15-16H2,1-2H3

InChI Key

YDCRLAQQWBEVNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CC=C4)O

Origin of Product

United States

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